molecular formula C12H6Cl2O2 B1245163 9-Hydroxy-2,6-dichlorodibenzofuran

9-Hydroxy-2,6-dichlorodibenzofuran

Cat. No. B1245163
M. Wt: 253.08 g/mol
InChI Key: OWUKZTGSLORTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-hydroxy-2,6-dichlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a hydroxy group at position 1 and chloro groups at positions 4 and 8 respectively. It is a member of dibenzofurans, an organochlorine compound and a member of phenols. It derives from a hydride of a dibenzofuran.

Scientific Research Applications

Metabolic Pathways and Toxicity

Research on related chlorinated dibenzofurans, such as 2,8-dichlorodibenzofuran, has provided insights into their metabolic pathways in rats, highlighting sulfur-containing and hydroxylated metabolites as major derivatives. This suggests potential applications in studying environmental contaminant metabolism and toxicology, although specific studies on 9-Hydroxy-2,6-dichlorodibenzofuran are limited (Kuroki et al., 1989).

Environmental Degradation

Studies on the temperature dependence of DCDD/F isomer distributions from chlorophenol precursors have implications for understanding the environmental degradation and formation pathways of chlorinated dibenzofurans, including this compound, under various conditions (Mulholland et al., 2001).

Biodegradation by Microorganisms

Research into the biodegradation of dibenzofuran and dioxins by microorganisms like Pseudomonas aeruginosa and Xanthomonas maltophilia reveals potential applications in bioremediation strategies for chlorinated dibenzofurans, including this compound, to address environmental pollution (Ishiguro et al., 2000).

Receptor Interaction Studies

Investigations into the binding characteristics of chlorinated dibenzofurans with the aryl hydrocarbon (Ah) receptor, as demonstrated by substances like 6-methyl-1,3,8-trichlorodibenzofuran, can inform the study of this compound's potential interactions with biological receptors, which is crucial for understanding its environmental and health impacts (Harris et al., 1989).

Synthesis and Characterization

The synthesis and mass spectrometric analysis of polychlorinated dibenzofuran (PCDF) metabolites contribute to the chemical characterization and understanding of chlorinated dibenzofurans like this compound, enabling their identification and quantification in environmental samples (Kuroki et al., 1987).

properties

Molecular Formula

C12H6Cl2O2

Molecular Weight

253.08 g/mol

IUPAC Name

4,8-dichlorodibenzofuran-1-ol

InChI

InChI=1S/C12H6Cl2O2/c13-6-1-4-10-7(5-6)11-9(15)3-2-8(14)12(11)16-10/h1-5,15H

InChI Key

OWUKZTGSLORTKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(C=CC(=C3O2)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Hydroxy-2,6-dichlorodibenzofuran
Reactant of Route 2
9-Hydroxy-2,6-dichlorodibenzofuran
Reactant of Route 3
9-Hydroxy-2,6-dichlorodibenzofuran
Reactant of Route 4
9-Hydroxy-2,6-dichlorodibenzofuran
Reactant of Route 5
9-Hydroxy-2,6-dichlorodibenzofuran
Reactant of Route 6
9-Hydroxy-2,6-dichlorodibenzofuran

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